11-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“11-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “11-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” typically involves multi-step organic reactions. The starting materials are often substituted benzene derivatives, which undergo a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of “11-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]diazepin-1-one Derivatives: These compounds share a similar core structure and may have comparable biological activities.
Phenyl-substituted Derivatives: Compounds with similar phenyl substitutions may exhibit similar chemical reactivity and biological effects.
Uniqueness
The uniqueness of “11-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” lies in its specific substitution pattern and the resulting properties
Properties
Molecular Formula |
C28H28N2O3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-9-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H28N2O3/c1-17-8-10-18(11-9-17)20-14-23-27(24(31)15-20)28(30-22-7-5-4-6-21(22)29-23)19-12-13-25(32-2)26(16-19)33-3/h4-13,16,20,28-30H,14-15H2,1-3H3 |
InChI Key |
AVDNCSPUPQTZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)OC)OC)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.